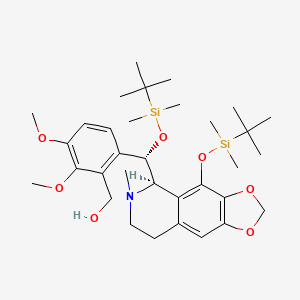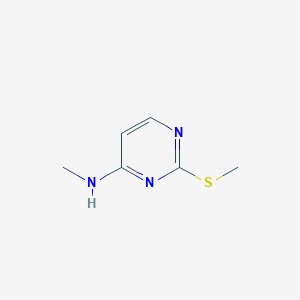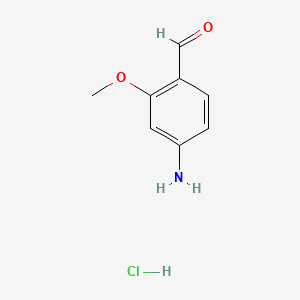
N-(3-amino-4-methoxyphenyl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-amino-4-methoxyphenyl)pyridine-3-carboxamide is a compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of both amino and methoxy groups on the phenyl ring, along with the pyridine carboxamide moiety, makes this compound an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-amino-4-methoxyphenyl)pyridine-3-carboxamide typically involves the reaction of 3-amino-4-methoxyaniline with pyridine-3-carboxylic acid or its derivatives. One common method is the condensation reaction between 3-amino-4-methoxyaniline and pyridine-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
化学反応の分析
Types of Reactions
N-(3-amino-4-methoxyphenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(3-amino-4-methoxyphenyl)pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role as a potential therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of N-(3-amino-4-methoxyphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
Nicotinamide: Another pyridine derivative with similar structural features but different biological activities.
Thieno[2,3-b]pyridine derivatives: Compounds with a fused thiophene ring, exhibiting distinct chemical and biological properties
Uniqueness
N-(3-amino-4-methoxyphenyl)pyridine-3-carboxamide is unique due to the specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Its combination of amino, methoxy, and carboxamide groups on a pyridine scaffold makes it a versatile compound for various applications .
特性
分子式 |
C13H13N3O2 |
|---|---|
分子量 |
243.26 g/mol |
IUPAC名 |
N-(3-amino-4-methoxyphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H13N3O2/c1-18-12-5-4-10(7-11(12)14)16-13(17)9-3-2-6-15-8-9/h2-8H,14H2,1H3,(H,16,17) |
InChIキー |
FSKDGHNYBSDNKX-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CN=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(R)-N-[(R)-1-(2,3-Dihydroxyphenyl)-2-(3-hydroxyphenyl)-2-oxoethyl]pyrrolidine-2-carboxamide](/img/structure/B13845252.png)




![(1S,2R,4R,8S,9S,11S,12S,13S)-8-(2-chloroacetyl)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B13845285.png)




